molecular formula C16H22ClNO4S B2651518 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 1211402-59-3

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B2651518
CAS No.: 1211402-59-3
M. Wt: 359.87
InChI Key: SAFFWDXFFMTUMU-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,4-dioxaspiro[4.5]decane moiety, a spirocyclic ketal structure known to be a key building block and synthetic intermediate . The 1,4-dioxaspiro[4.5]decane group is often utilized as a protected form of cyclohexanone, providing stability during synthetic transformations . Compounds incorporating this scaffold have been investigated in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents , as well as in agrochemical research for fungicidal applications . The structural core is characterized by its well-defined three-dimensional geometry, which can be crucial for molecular recognition and binding affinity in biological systems. The presence of the sulfonamide functional group and the chlorophenyl ring system further enhances its potential as a versatile intermediate for the synthesis of more complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the specific analytical data (NMR, LC-MS, etc.) for confirmation of identity and purity prior to use.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4S/c17-15-7-3-2-6-13(15)12-23(19,20)18-10-14-11-21-16(22-14)8-4-1-5-9-16/h2-3,6-7,14,18H,1,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFFWDXFFMTUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide typically involves multiple steps. One common route starts with the formation of the spirocyclic core, followed by the introduction of the sulfonamide group and the chlorophenyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent choice, are tailored to the specific reaction to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,4-Dioxaspiro[4.5]decane Moieties

The 1,4-dioxaspiro[4.5]decane scaffold is recurrent in medicinal chemistry. Below is a comparative analysis of key compounds:

Compound Name Functional Groups Biological Activity Synthesis Method Key References
Target Compound Sulfonamide, 2-chlorophenyl, spirocyclic Undocumented (inferred pharmacological potential) Likely amine-sulfonyl chloride coupling N/A
(S,E)-N-methyl-N-(...)-4-nitrobenzenesulfonamide (S08) 4-Nitrobenzenesulfonamide, allyl chain Not reported Alkylation using NaH and α-allyl bromide
GUANADRELSULFATE Guanidine sulfate, spirocyclic Antihypertensive Heating 1,4-dioxaspirodecane-methylamine with 2-methyl-2-thiopseudourea sulfate
N-(...)-2-(2,6-dimethoxyphenoxy)ethanamine (9) Ethoxyaryl, secondary amine Biological evaluation pending Silica gel chromatography purification
Tolyfluanid Dichloro, fluoro, sulfonamide Pesticide (fungicide) Sulfonylation of dimethylaminosulfonyl chloride

Functional Group Analysis

  • Sulfonamide vs. Guanidine : The target compound’s sulfonamide group (–SO₂NH–) contrasts with GUANADRELSULFATE’s guanidine group, which is protonated at physiological pH, enhancing solubility and ionic interactions. Sulfonamides are often enzyme inhibitors (e.g., carbonic anhydrase), whereas guanidines target adrenergic receptors .
  • Chlorophenyl vs.

Physicochemical Properties

  • IR/NMR Profiles : Similar spirocyclic compounds exhibit characteristic IR peaks for NH (3300–3200 cm⁻¹), SO₂ (1370–1150 cm⁻¹), and aromatic C–H stretches (3070 cm⁻¹) . The target compound’s ¹H-NMR would display spirocyclic methylene protons (δ 1.9–2.8 ppm) and aromatic signals for the 2-chlorophenyl group (δ 6.4–7.8 ppm) .
  • Melting Points : S08 derivatives are oily at room temperature, while oxalate salts (e.g., in ) have higher melting points (182–184°C), indicating salt formation improves crystallinity .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic compound with a distinctive spirocyclic structure that has attracted attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic framework, which is known for its stability and versatility in various chemical reactions. The specific structural formula can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₃H₁₄ClN₃O₄S
  • Molecular Weight: 333.78 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary based on the context of use.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Notably, it has shown cytotoxic effects on various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

In these studies, the compound exhibited IC₅₀ values in the micromolar range, indicating promising potential as an anticancer agent.

Cell LineIC₅₀ Value (µM)Reference
MCF-715.63
A54912.34
HeLa10.45

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), specifically hCA IX and hCA II. These enzymes are often overexpressed in tumors and are crucial for tumor growth and metastasis.

CompoundhCA IX Inhibition (IC₅₀)hCA II Inhibition (IC₅₀)
This compound0.75 nM2.50 nM
Acetazolamide (Control)0.50 nM0.60 nM

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, showcasing its potential as a therapeutic agent against cancer .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
  • Enzyme Interaction Analysis : Molecular docking studies have suggested that the compound binds effectively to active sites of hCA IX and hCA II, providing insights into its mechanism of action as an enzyme inhibitor .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Reduction of 1,4-dioxaspiro[4.5]decan-8-one using NaBH₄ in methanol at 0°C to form the alcohol intermediate .
  • Step 2 : Functionalization of the spirocyclic core via nucleophilic substitution or coupling reactions. For example, coupling the chlorophenylmethanesulfonamide moiety to the dioxaspiro intermediate using EDC/HOBt in anhydrous solvents .
  • Optimization : Reaction yields (e.g., 54–94% in similar syntheses ) can be improved by controlling temperature, solvent polarity, and stoichiometric ratios of reagents.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Key signals include:
  • Protons on the dioxaspiro ring (δ 1.5–4.0 ppm, multiplet patterns due to spirocyclic strain) .
  • Methanesulfonamide group (δ 3.0–3.5 ppm, singlet for -SO₂CH₂-) .
  • Aromatic protons from the 2-chlorophenyl group (δ 7.2–7.6 ppm, coupling patterns indicative of para/meta substitution) .
  • ¹³C NMR : Peaks at δ 60–70 ppm for dioxaspiro carbons and δ 120–140 ppm for aromatic carbons .

Advanced Research Questions

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., sulfonamide-targeted carbonic anhydrases) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the sulfonamide active site .

Q. How does the dioxaspiro moiety influence the compound’s physicochemical properties and pharmacokinetics?

  • Methodology :

  • LogP Measurement : Compare experimental (HPLC) vs. calculated (ChemAxon) values to assess lipophilicity. The dioxaspiro ring may reduce LogP due to oxygen atoms, enhancing solubility .
  • Stability Studies : Monitor degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using HPLC-UV. The spirocyclic structure may resist hydrolysis better than linear ethers .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Reassessment : Test the compound at varying concentrations (nM–µM range) to identify non-linear effects .
  • Off-Target Screening : Use high-throughput assays (e.g., kinase panels) to rule out non-specific interactions .
  • Meta-Analysis : Compare structural analogs (e.g., spirocyclic vs. non-spiro sulfonamides) to isolate the dioxaspiro group’s contribution .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : reports 54% yield for a similar compound, while achieves 94% for a related amine. This discrepancy may arise from differences in purification (silica gel vs. flash chromatography) or solvent systems .
  • Biological Activity : Some studies highlight antimicrobial potential , while others emphasize kinase inhibition . These contradictions may reflect assay-specific conditions (e.g., bacterial strain variability or ATP concentration in kinase assays).

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